N-[2-[5-(difluoromethyl)-1,2-oxazol-3-yl]propan-2-yl]-2-methyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide
Description
N-[2-[5-(difluoromethyl)-1,2-oxazol-3-yl]propan-2-yl]-2-methyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a difluoromethyl group attached to an oxazole ring, which is further connected to a thiazolidine ring with a carboxamide group. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[2-[5-(difluoromethyl)-1,2-oxazol-3-yl]propan-2-yl]-2-methyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2N3O4S/c1-12(2,9-6-7(10(13)14)21-16-9)15-11(18)8-4-5-17(3)22(8,19)20/h6,8,10H,4-5H2,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFDUPJFEYOTIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NOC(=C1)C(F)F)NC(=O)C2CCN(S2(=O)=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[5-(difluoromethyl)-1,2-oxazol-3-yl]propan-2-yl]-2-methyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the construction of the oxazole ring through cyclization reactions involving difluoromethyl ketones and nitriles. The thiazolidine ring can be synthesized via a condensation reaction between a thioamide and an α-halo acid. The final step involves coupling the oxazole and thiazolidine intermediates under specific conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the carboxamide bond .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the final product’s purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-[5-(difluoromethyl)-1,2-oxazol-3-yl]propan-2-yl]-2-methyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted oxazole derivatives.
Scientific Research Applications
N-[2-[5-(difluoromethyl)-1,2-oxazol-3-yl]propan-2-yl]-2-methyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antifungal, antibacterial, and anticancer activities.
Industry: Utilized in the development of new materials and agrochemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-[5-(difluoromethyl)-1,2-oxazol-3-yl]propan-2-yl]-2-methyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The oxazole and thiazolidine rings may also contribute to the compound’s binding affinity and specificity for certain molecular targets, such as enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Diflumetorim: A commercial pyrimidinamine fungicide with a difluoromethyl group, used for controlling fungal diseases in crops.
Tebuconazole: Another fungicide with a similar mode of action but different chemical structure.
Uniqueness
N-[2-[5-(difluoromethyl)-1,2-oxazol-3-yl]propan-2-yl]-2-methyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide is unique due to its combination of an oxazole ring with a difluoromethyl group and a thiazolidine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for diverse applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
